REACTION_CXSMILES
|
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:6]([OH:9])[CH:7]=[CH2:8].S([O-])([O-])(=O)=O.[Mg+2].O.[CH3:17][CH2:18][CH2:19]CCC>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+]>[CH2:19]([O:5][CH:1]([O:9][CH2:6][CH:7]=[CH2:8])[CH2:2][CH2:3][CH3:4])[CH:18]=[CH2:17] |f:2.3,6.7,8.9.10|
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
82.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
3.28 g
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 15° C. or lower for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature (approximately 25° C.)
|
Type
|
STIRRING
|
Details
|
by further stirring for approximately 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled again to 10° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred until insoluble matter
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The obtained organic layer was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled (approximately 20 mmHg, 80-85° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(CCC)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132.83 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |